1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid
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Overview
Description
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and industrial applications. This compound is often used in catalysis and organic synthesis due to its ability to facilitate specific chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves multiple steps. Typically, the process starts with the preparation of the molybdenum precursor, followed by the introduction of the 2,6-diisopropylphenyl and neophylidene ligands. The final step involves the addition of trifluoromethanesulfonate and dimethoxyethane to form the adduct. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state species. Substitution reactions result in new organometallic complexes with different ligands .
Scientific Research Applications
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique reactivity.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves its ability to facilitate specific chemical transformations. The compound acts as a catalyst by providing a reactive site for the substrate to interact with, thereby lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the compound forms a metallacyclobutane intermediate, which then undergoes a series of steps to produce the desired product .
Comparison with Similar Compounds
Similar Compounds
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(T-BUTOXIDE): This compound has similar ligands but different counterions, leading to variations in reactivity and stability.
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(HEXAFLUORO-T-BUTOXIDE): Another similar compound with different ligands, affecting its catalytic properties.
Uniqueness
The uniqueness of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT lies in its specific combination of ligands and counterions, which provide distinct reactivity and stability profiles. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C28H41F6MoNO8S2 |
---|---|
Molecular Weight |
793.7 g/mol |
IUPAC Name |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7); |
InChI Key |
ATRVQAZNNARQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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